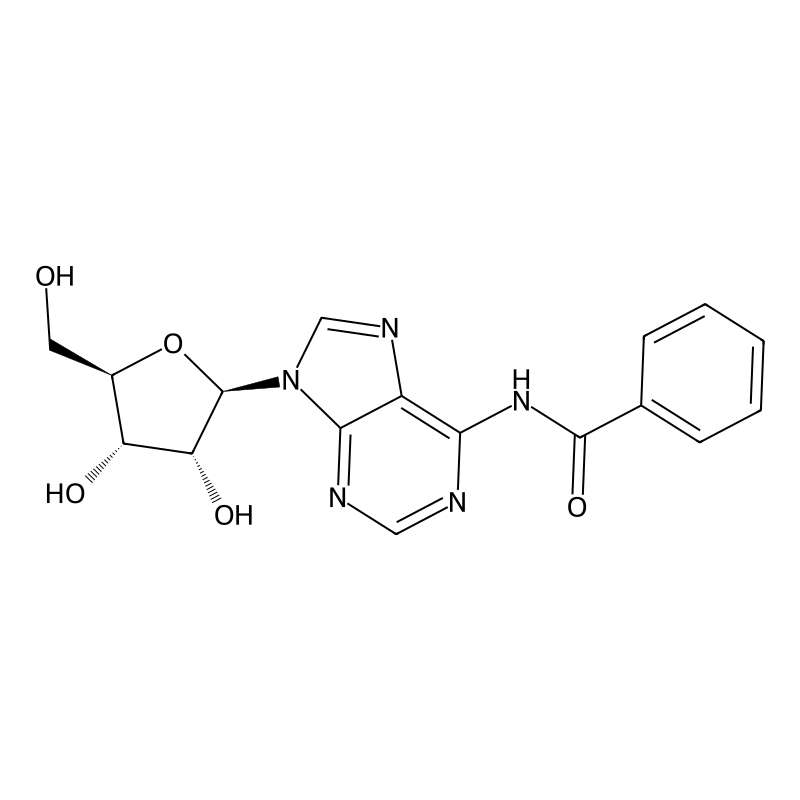N6-Benzoyladenosine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
As a Tool for Studying RNA Structure and Function
N6-BEA can be incorporated into RNA molecules during synthesis. This modified RNA can then be used to study various aspects of RNA structure and function. Researchers can use N6-BEA to probe the effects of structural modifications on RNA folding, stability, and interactions with other molecules. For instance, one study utilized N6-BEA to investigate the folding mechanism of a specific RNA molecule involved in ribosome function [].
As a Potential Therapeutic Agent
Studies have explored the potential therapeutic applications of N6-BEA, particularly in the context of neurodegenerative diseases like Parkinson's disease. N6-BEA has been shown to exhibit neuroprotective effects in cellular and animal models of Parkinson's disease [, ]. However, it is crucial to note that these studies were conducted in preclinical models, and further research is needed to determine the safety and efficacy of N6-BEA in humans.
N6-Benzoyladenosine is a purine nucleoside characterized by the presence of a benzoyl group attached to the nitrogen atom at the sixth position of the adenine base. Its molecular formula is C₁₇H₁₇N₅O₅, and it has a molecular weight of approximately 369.35 g/mol . This compound is notable for its structural features that contribute to its unique biological activities and potential therapeutic applications.
The mechanism of action of N6-Benzoyladenosine is not fully understood. However, due to its structural similarity to adenosine, it may have the potential to interact with enzymes or receptors that normally bind adenosine. This could potentially influence various biological processes where adenosine plays a role, such as cell signaling, energy metabolism, and regulation of blood flow [].
This compound has demonstrated a range of biological activities, particularly in the context of cellular signaling and metabolism. N6-Benzoyladenosine has been studied for its effects on adenosine receptors, which play crucial roles in numerous physiological processes, including inflammation and immune response modulation. Its ability to resist phosphorylation may enhance its stability and bioavailability in biological systems .
The synthesis of N6-Benzoyladenosine can be achieved through several methods:
- Direct Acylation: This method involves the acylation of adenosine using benzoyl chloride or benzoyl anhydride under basic conditions.
- Pd-Catalyzed Coupling: Another approach includes the activation of the C6 position of inosine followed by coupling with benzamide derivatives in the presence of palladium catalysts .
- Simple Reaction Steps: Recent patents describe methods that emphasize simplicity and cost-effectiveness in synthesizing N6-Benzoyladenosine .
N6-Benzoyladenosine has potential applications in various fields:
- Pharmaceutical Development: Due to its interaction with adenosine receptors, it may serve as a lead compound for developing drugs targeting inflammatory diseases or cancer.
- Biochemical Research: Its stability against phosphorylation makes it useful for studying nucleotide metabolism and signaling pathways.
Studies have shown that N6-Benzoyladenosine interacts with various adenosine receptor subtypes, influencing cellular responses such as proliferation and apoptosis. These interactions are crucial for understanding its role in therapeutic contexts, particularly concerning anti-inflammatory and anticancer effects .
Several compounds share structural similarities with N6-Benzoyladenosine. Here are a few notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Adenosine | Unmodified nucleoside | Basic structure without modifications |
| N6-Methyladenosine | Methyl group at the N6 position | Involved in RNA methylation processes |
| N6-Phenyladenosine | Phenyl group at the N6 position | Exhibits different receptor interaction profiles |
| 2-Aminopurine | Amino group substitution on purine ring | Used as a model compound in nucleic acid studies |
N6-Benzoyladenosine stands out due to its unique benzoyl modification, which enhances its stability and biological activity compared to these similar compounds.
XLogP3
LogP
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







